molecular formula C12H10INO2 B7477271 N-(3-iodo-4-methylphenyl)furan-2-carboxamide

N-(3-iodo-4-methylphenyl)furan-2-carboxamide

Cat. No.: B7477271
M. Wt: 327.12 g/mol
InChI Key: SEPFFTLULGJHDS-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the iodine and methyl groups on the phenyl ring, along with the furan-2-carboxamide moiety, gives this compound unique chemical and biological properties.

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFFTLULGJHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Iodination of 4-methylphenylamine: The starting material, 4-methylphenylamine, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium to obtain 3-iodo-4-methylphenylamine.

    Formation of furan-2-carboxylic acid chloride: Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

    Amidation reaction: The 3-iodo-4-methylphenylamine is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to form dihydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of N-(3-azido-4-methylphenyl)furan-2-carboxamide.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the furan ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)furan-2-carboxamide
  • N-(4-chloro-3-methylphenyl)furan-2-carboxamide
  • N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

Uniqueness

N-(3-iodo-4-methylphenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and thiophene analogs. The iodine atom enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to certain biological targets .

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